Glafenine hydrochloride

Analgesic efficacy Acute rheumatic pain Head-to-head clinical trial

Sourcing a research compound with reliable dual COX/ABCG2 pharmacology is challenging-many anthranilic acid NSAIDs lack potent transporter inhibition. Glafenine hydrochloride (CAS 65513-72-6) directly addresses this gap. • ABCG2 efflux transporter inhibition at IC50 3.2 μM, enabling MDR reversal studies in cancer models. • Equipotent to indomethacin in noradrenaline-stimulated prostaglandin synthesis inhibition, providing a validated positive control. • Documented HPLC/spectrophotometric methods available for stability-indicating assay development. Supplied with full analytical documentation. For R&D only; not for human or veterinary use.

Molecular Formula C19H18Cl2N2O4
Molecular Weight 409.3 g/mol
CAS No. 65513-72-6
Cat. No. B1663496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlafenine hydrochloride
CAS65513-72-6
Molecular FormulaC19H18Cl2N2O4
Molecular Weight409.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl.Cl
InChIInChI=1S/C19H17ClN2O4.ClH/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23;/h1-9,13,23-24H,10-11H2,(H,21,22);1H
InChIKeyCEUMONXVSJOJIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glafenine Hydrochloride: Analgesic and Anti-inflammatory Research NSAID


Glafenine hydrochloride (CAS 65513-72-6) is a non-narcotic, non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivative class . It functions as a non-selective COX-1/COX-2 inhibitor , attenuating prostaglandin synthesis via the arachidonic acid pathway . Beyond its classical NSAID activity, glafenine is a potent ABCG2 efflux transporter inhibitor (IC₅₀: 3.2 μM) and a modulator of mutant CFTR proteostasis . Its complex pharmacology supports applications in pain and inflammation research, oncology, and cystic fibrosis studies.

COX pathway inhibition studies
Non-selective COX-1/COX-2 research
ABCG2/OAT3 transporter pharmacology
Efflux transporter and drug resistance models
CFTR proteostasis modulation
Mutant CFTR correction research

Glafenine Hydrochloride: Substitution Risk with Anthranilic Acid Analogs


While glafenine shares the anthranilic acid core with other NSAIDs such as flufenamic acid, mefenamic acid, and floctafenine [1], critical pharmacodynamic and pharmacokinetic distinctions preclude direct substitution in research or industrial applications. Glafenine exhibits a unique dual pharmacology combining non-selective COX inhibition with potent inhibition of the ABCG2 efflux transporter (IC₅₀: 3.2 μM) and OAT3 (IC₅₀: 5.31 μM), which is not a shared characteristic among its closest structural analogs [2]. Furthermore, glafenine demonstrates equipotency to indomethacin in certain prostaglandin synthesis inhibition assays, a feature not uniformly observed across the anthranilic acid class [3]. These specificities demand that procurement decisions be guided by the exact molecular target profile required, rather than general class membership.

Anthranilic acid class analogs
Dual COX/ABCG2 pharmacology is not a class-wide feature; substitution may alter transporter-dependent readouts.
Prostaglandin inhibition equivalence
Equipotent COX inhibition to indomethacin is not uniform across structurally related compounds like floctafenine.
Transporter inhibition specificity
ABCG2 and OAT3 inhibition profiles may not be replicated by other anthranilic NSAIDs.

Glafenine Hydrochloride: Comparative Evidence Guide


Glafenine vs. Tiapride for Acute Rheumatic Pain

In a double-blind clinical study of 42 patients with acute rheumatic pain, the analgesic efficacy of glafenine (200 mg, 3-times daily) was directly compared to tiapride (100 mg, 3-times daily) over 14 days . Glafenine achieved complete pain relief in 43% of patients, a significantly lower rate compared to the 76% achieved with tiapride . This quantifies glafenine's clinical analgesic ceiling in this specific indication and provides a benchmark for experimental pain models.

Analgesic endpoint comparison
Head-to-head trial context
43% vs 76% complete pain relief (tiapride 1.8‑fold higher)
Supports analgesic-response endpoint selection
Double-blind RCT, acute rheumatic pain, 14-day
Analgesic efficacy Acute rheumatic pain Head-to-head clinical trial

Prostaglandin Inhibition Potency: Equipotent to Indomethacin

In an ex vivo rat epididymal tissue model stimulated by noradrenaline, glafenine exhibited inhibitory potency on prostaglandin biosynthesis equivalent to that of indomethacin [1]. Under the same experimental conditions, the structurally related NSAID floctafenine demonstrated significantly weaker inhibitory activity [1]. This positions glafenine as a highly potent prostaglandin synthesis inhibitor, comparable to one of the most powerful reference NSAIDs.

Prostaglandin inhibition potency
Head-to-head comparison
Equivalent to indomethacin; greater than floctafenine
Supports high-potency COX pathway inhibition studies
Ex vivo rat epididymal tissue, noradrenaline-stimulated
Prostaglandin biosynthesis COX inhibition Ex vivo pharmacology

ABCG2 and OAT3 Transporter Inhibition Profile

Glafenine hydrochloride is a well-characterized inhibitor of two major efflux transporters. It inhibits ABCG2 (Breast Cancer Resistance Protein) with a reported IC₅₀ of 3.2 μM . In a separate study using stably transfected HEK293 cells, glafenine inhibited the human organic anion transporter 3 (OAT3) with an IC₅₀ of 5.31 μM [1]. These specific transporter interactions are not shared by all anthranilic acid derivatives and represent a distinct functional signature for glafenine.

Transporter inhibition IC₅₀
Class-level distinction
ABCG2: 3.2 μM; OAT3: 5.31 μM
Defined dual transporter inhibition context
OAT3: stably transfected HEK293 cells. Not a class-wide feature.
ABCG2 inhibition OAT3 inhibition Transporter pharmacology

Validated DMSO Solubility Profile

For in vitro studies requiring dissolution in a common organic solvent, glafenine hydrochloride demonstrates high solubility in DMSO. Vendor technical datasheets consistently report a solubility of 41.67 mg/mL (approximately 101.82 mM) in DMSO . This quantifies the practical concentration limit for stock solution preparation, a critical parameter for experimental design and a point of differentiation from analogs like glafenine free base, which may exhibit different solubility characteristics.

DMSO solubility
Vendor-reported
41.67 mg/mL (101.82 mM)
Solubility-based stock preparation limit
Hydrochloride salt; differs from free base. Requires ultrasonication.
Solubility DMSO Experimental handling

Validated HPLC and Spectrophotometric Methods

Validated analytical methods are critical for ensuring compound integrity and quantifying drug levels in biological matrices. High-Performance Liquid Chromatography (HPLC) methods have been specifically developed and validated for the determination of glafenine in dosage forms and serum, including the simultaneous separation of its photodegradation products and metabolites [1]. Additionally, a simple spectrophotometric method based on oxidation with iodic acid allows for quantitation at 509 nm [2]. The existence of these published, validated methods provides a distinct advantage for quality control and pharmacokinetic studies.

Analytical method availability
Published protocols
HPLC (reversed-phase) and spectrophotometric (509 nm)
Supports QC and stability-indicating method development
Validated for dosage forms and serum; separates photodegradation products.
Analytical chemistry HPLC Quality control

Glafenine Hydrochloride: Validated Application Scenarios


Oncology Research: COX Analgesia and ABCG2 Inhibition

Researchers studying multi-drug resistance in cancer can leverage glafenine's unique dual pharmacology. Its defined ABCG2 inhibition (IC₅₀: 3.2 μM) combined with its established COX inhibitory activity allows for experiments probing the interplay between prostaglandin signaling and efflux transporter function. This dual action is not a common feature of other anthranilic acid NSAIDs, making glafenine a specific tool compound for this intersection.

Prostaglandin Synthesis Assay Reference

Glafenine's equipotency to indomethacin in inhibiting noradrenaline-stimulated prostaglandin synthesis in rat epididymal tissue [1] positions it as a valuable reference compound or positive control. Its activity clearly differentiates it from less potent anthranilic acid derivatives like floctafenine in this specific ex vivo context, ensuring robust and interpretable results.

Analytical Method Validation for NSAID Quantitation

Given the existence of validated HPLC and spectrophotometric methods for glafenine [2], it serves as a useful analyte for developing new analytical assays or training personnel. The documented methods for separating it from its photodegradation product, glafenic acid, provide a clear benchmark for assessing stability-indicating methodologies in pharmaceutical quality control.

Application
Selection Property
Validation Focus
COX pathway and transporter interaction studies
Dual COX/ABCG2 pharmacology
Transporter-mediated drug resistance context
Prostaglandin pathway inhibition studies
COX inhibition potency context
Comparative inhibition assay context
Analytical method development
Availability of validated HPLC/spectrophotometric methods
Stability-indicating quantitation context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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